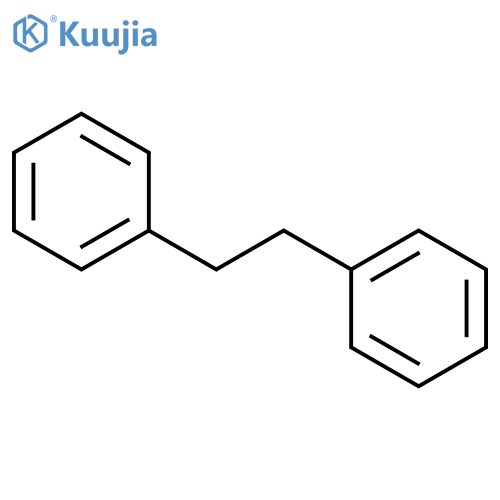Cas no 103-29-7 ((2-phenylethyl)benzene)

(2-phenylethyl)benzene structure
商品名:(2-phenylethyl)benzene
(2-phenylethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,2-Diphenylethane
- Dibenzyl
- Bibenzyl~Dibenzyl
- (2-phenylethyl)benzene
- Bibenzyl
- Bibenzyl Solution
- 2-phenylethylbenzene
- s-Diphenylethane
- Dibenzil
- BIDENZYL
- 1,2-BIBENZYL
- diphenylethane
- Dihydrostilbene
- Two phenylethane
- Bibenzyl,99%
- Bibenzyl, 98%+
- 1,2-Dihydrostilbene
- sym-Diphenylethane
- Benzene, 1,1'-(1,2-ethanediyl)bis-
- 1,2-Diphenylethane, s
- Benzene, (phenylethyl)-
- Ethane, 1,2-diphenyl-
- 1,2-Dipheny lethane
- 1,1'-ethane-1,2-diyldibenzene
- QWUWMCYKGHVNAV-UHFFFAOYSA-N
- Ethane,2-diphenyl-
- Bibenzyl, 99%
- WLN: R2R
- 1, s
- Benzene,1'-(1,2-ethanediyl)bis-
- p
-
- MDL: MFCD00004796
- インチ: 1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChIKey: QWUWMCYKGHVNAV-UHFFFAOYSA-N
- ほほえんだ: C([H])([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
- BRN: 508068
計算された属性
- せいみつぶんしりょう: 182.11000
- どういたいしつりょう: 182.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 白色単斜角柱状または針状またはシート状結晶
- 密度みつど: 1.014 g/mL at 25 °C(lit.)
- ゆうかいてん: 50-53 °C (lit.)
- ふってん: 284 °C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: 1.5704
- ようかいど: Soluble in ether, chloroform
- すいようせい: ほとんど溶けない
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.47180
- マーカー: 1198
- ようかいせい: 二酸化炭素、エーテル、クロロホルム、酢酸アミル、エタノール、液体二酸化硫黄に溶けやすく、水と液体アンモニアにほとんど溶けない。
(2-phenylethyl)benzene セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303
- 警告文: P312
- 危険物輸送番号:UN 1325
- WGKドイツ:2
- 危険カテゴリコード: 36
- セキュリティの説明: S22-S24/25-S182.26
- RTECS番号:DT4375000
-
危険物標識:

- セキュリティ用語:S24/25
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
(2-phenylethyl)benzene 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
(2-phenylethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1791-1265-2.5g |
(2-phenylethyl)benzene |
103-29-7 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
| BAI LING WEI Technology Co., Ltd. | 105242-500G |
Bibenzyl, 99% |
103-29-7 | 99% | 500G |
¥ 1995 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802077-2.5kg |
Bibenzyl |
103-29-7 | 99% | 2.5kg |
1,592.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019911-100g |
(2-phenylethyl)benzene |
103-29-7 | 99% | 100g |
¥71 | 2023-09-11 | |
| Apollo Scientific | OR18335-500g |
1,2-Diphenylethane |
103-29-7 | 98% | 500g |
£120.00 | 2025-02-19 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14617-500g |
1,2-Diphenylethane, 98+% |
103-29-7 | 98+% | 500g |
¥8548.00 | 2023-04-13 | |
| BAI LING WEI Technology Co., Ltd. | 105242-25G |
Bibenzyl, 99% |
103-29-7 | 99% | 25G |
¥ 181 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019911-25g |
(2-phenylethyl)benzene |
103-29-7 | 99% | 25g |
¥34 | 2023-09-11 | |
| Apollo Scientific | OR18335-100g |
1,2-Diphenylethane |
103-29-7 | 98% | 100g |
£25.00 | 2025-02-19 | |
| Life Chemicals | F1791-1265-1g |
(2-phenylethyl)benzene |
103-29-7 | 95%+ | 1g |
$21.0 | 2023-09-07 |
(2-phenylethyl)benzene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:103-29-7)Bibenzyl
注文番号:LE3006
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:43
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:103-29-7)Dibenzyl, ≥ 99.0%
注文番号:LE17325
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:16
価格 ($):discuss personally
(2-phenylethyl)benzene 関連文献
-
Sara A. Johnson,Suzanne C. Bart Dalton Trans. 2015 44 7710
-
E. Deunf,E. Labbé,J. N. Verpeaux,O. Buriez,C. Amatore RSC Adv. 2012 2 5398
-
Mohan Sun,Xianjie Ma,Siyuan Shao,Jianwei Jiang,Jiaan Li,Jinying Tian,Jianjun Zhang,Li Li,Fei Ye,Shuai Li Org. Biomol. Chem. 2022 20 4736
-
Yohei Yamashita,Daisuke Maki,Shiho Sakurai,Takumi Fuse,Shoji Matsumoto,Motohiro Akazome RSC Adv. 2018 8 32601
-
Ellen M. Matson,Marco G. Crestani,Phillip E. Fanwick,Suzanne C. Bart Dalton Trans. 2012 41 7952
103-29-7 ((2-phenylethyl)benzene) 関連製品
- 2189-60-8(n-Octylbenzene)
- 451-40-1(2-Phenylacetophenone)
- 35578-47-3(4,4'-Dibromobenzil)
- 1078-71-3(Heptylbenzene)
- 538-68-1(1-Pentylbenzene)
- 134-81-6(diphenylethane-1,2-dione)
- 1459-10-5(Tetradecylbenzene)
- 14752-75-1(1-Phenylheptadecane)
- 1633-22-3(tricyclo[8.2.2.2??]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene)
- 1077-16-3(Hexylbenzene)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:103-29-7)1,2-Diphenylethane

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:103-29-7)1,2-二苯乙烷

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



